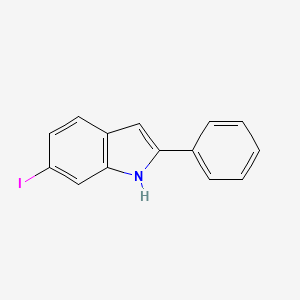

6-Iodo-2-phenyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10IN |

|---|---|

Molecular Weight |

319.14 g/mol |

IUPAC Name |

6-iodo-2-phenyl-1H-indole |

InChI |

InChI=1S/C14H10IN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H |

InChI Key |

GUAQBZLMOYISBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)I |

Origin of Product |

United States |

Synthetic Methodologies for 6 Iodo 2 Phenyl 1h Indole and Its Precursors/derivatives

Classical Approaches to Indole (B1671886) Core Synthesis Relevant to 2-Phenylindoles

Traditional methods for constructing the indole core have been foundational in organic synthesis. While not always directly yielding 6-iodo-2-phenyl-1H-indole, these classical reactions are crucial for synthesizing the fundamental 2-phenylindole (B188600) framework, which can then be subjected to halogenation, or for constructing indoles from appropriately substituted precursors.

Fischer Indole Synthesis and Contemporary Adaptations

The Fischer indole synthesis, first reported in 1883, is a cornerstone for indole preparation. pcbiochemres.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. pcbiochemres.comijnrd.org For the synthesis of 2-phenylindoles, acetophenone (B1666503) and its derivatives are common ketone starting materials. ijnrd.orgorgsyn.org The general mechanism involves the formation of an enamine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to afford the aromatic indole ring.

While effective, the classical Fischer synthesis often requires harsh conditions, such as strong acids (e.g., polyphosphoric acid, zinc chloride) and high temperatures, which can limit its applicability for substrates with sensitive functional groups. orgsyn.orgnih.gov Modern adaptations have focused on developing milder reaction conditions. For instance, the use of microwave irradiation has been shown to reduce reaction times and, in some cases, improve yields. scispace.com Solvent-free, one-pot methods have also been developed to enhance the efficiency and environmental friendliness of the Fischer indole synthesis. researchgate.netresearchgate.net

A typical procedure for synthesizing 2-phenylindole via the Fischer method involves first preparing acetophenone phenylhydrazone by reacting acetophenone with phenylhydrazine. ijnrd.org The isolated phenylhydrazone is then heated in the presence of an acid catalyst to induce cyclization. orgsyn.org To obtain the 6-iodo derivative specifically, one would need to start with a (4-iodophenyl)hydrazine, which would then react with acetophenone to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization would yield the target molecule, this compound.

Bischler, Madelung, and Reissert Indole Syntheses in Relation to 2-Substituted Indoles

Other classical methods, while perhaps less common than the Fischer synthesis for 2-phenylindoles, are also relevant for the synthesis of 2-substituted indoles.

The Bischler–Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) in a sealed tube at high temperatures. wikipedia.orgscispace.com This method directly forms a 2-aryl-indole. wikipedia.org The reaction proceeds through the initial formation of an α-arylamino-ketone intermediate, which then undergoes cyclization and dehydration. drugfuture.com Despite its long history, the harsh reaction conditions and potential for side products have limited its widespread use. wikipedia.org However, recent modifications, such as the use of microwave irradiation and alternative catalysts, have aimed to improve the utility of this method. wikipedia.org

The Madelung synthesis , reported in 1912, is an intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. pcbiochemres.comwikipedia.org To synthesize 2-phenylindole using this method, N-benzoyl-o-toluidine is treated with a strong base like sodium ethoxide. pcbiochemres.comwikipedia.org The reaction is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org A significant modification, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents and allows for the synthesis of a wider variety of substituted indoles under milder conditions. wikipedia.org

The Reissert indole synthesis provides a route to indole-2-carboxylic acids, which can then be decarboxylated to furnish the parent indole. The process starts with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form a 2-ketoester. pcbiochemres.com This intermediate is then reductively cyclized to yield the indole-2-carboxylic acid. pcbiochemres.com While a multi-step process, the Reissert synthesis offers a versatile approach to substituted indoles.

Modern Transition Metal-Catalyzed Synthetic Routes for this compound Scaffolds

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including substituted indoles. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for constructing the this compound framework with high efficiency and functional group tolerance. researchgate.net

Palladium-Catalyzed Cycloaddition and Cross-Coupling Strategies

Palladium catalysts are highly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the construction of the indole ring system. elsevier.esacs.org These methods often involve the coupling of appropriately substituted anilines and alkynes.

A prominent modern strategy for synthesizing 2-substituted indoles involves a domino Sonogashira coupling-cyclization reaction. tandfonline.com This approach typically begins with the palladium- and copper-catalyzed coupling of a terminal alkyne, such as phenylacetylene, with an ortho-haloaniline. For the synthesis of this compound, a 2,4-dihaloaniline (e.g., 2-bromo-4-iodoaniline (B1283091) or 2,4-diiodoaniline) would be a suitable starting material.

The initial Sonogashira coupling yields a 2-alkynyl-aniline intermediate. This intermediate then undergoes an intramolecular cyclization (heteroannulation) to form the indole ring. nih.govthieme-connect.com This cyclization can be promoted by the same palladium catalyst or by the addition of another catalyst or reagent. The use of a robust, recyclable silica-supported palladium catalyst has been shown to be effective for the synthesis of 2-phenylindole, in some cases proceeding in quantitative yield without the need for a copper co-catalyst, a base, or a solvent. thieme-connect.comthieme-connect.comkingston.ac.uk

One-pot, three-component reactions have also been developed, where the 2-iodoaniline (B362364), terminal alkyne, and an aryl iodide are reacted in a single vessel to produce polysubstituted indoles. nih.gov Microwave assistance can further accelerate these reactions. nih.gov The choice of N-substituent on the starting aniline can be crucial; in some cases, N,N-dialkylated anilines are required for successful cyclization. nih.gov

| Starting Materials | Catalyst System | Product | Key Features |

| N-tosyl(acetyl)-2-iodo anilines and aryl acetylenes | Cu(im)2-derived Cu@N–C | N-tosyl(H)-2-substituted indoles | Heterogeneous catalyst, good to excellent yields, broad substrate scope. tandfonline.com |

| 2-Iodoaniline and phenylacetylene | Silica-supported palladium | 2-Phenylindole | Recyclable catalyst, quantitative yield, no need for N-protection, copper co-catalyst, base, or solvent. thieme-connect.comthieme-connect.comkingston.ac.uk |

| N,N-dimethyl-2-iodoaniline, phenylacetylene, and ethyl 4-iodobenzoate | PdCl2(PPh3)2, CuI | Polysubstituted indole | One-pot, three-component reaction, microwave-assisted. nih.gov |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide. This reaction is highly valuable for introducing the phenyl group at the C2 position of the indole ring or for further functionalizing the this compound scaffold.

One strategy involves the synthesis of a 2-unsubstituted-6-iodoindole, followed by a Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group at the 2-position. Alternatively, a 2-halo-6-iodoindole can be selectively coupled with phenylboronic acid.

More intricate strategies utilize a Suzuki-Miyaura coupling as part of a cyclization cascade. For example, new methods have been developed for the synthesis of 2-substituted indoles from acyclic, imide-derived enol phosphates, which are prepared from o-haloanilides. lookchem.comnih.gov A chemoselective Suzuki-Miyaura coupling of these enol phosphates with boron nucleophiles provides N-(o-halophenyl)enecarbamates. lookchem.comnih.gov These intermediates can then undergo a subsequent palladium-catalyzed intramolecular cyclization (a 5-endo-trig Heck reaction) to form the 2-substituted indole. lookchem.com One-pot Suzuki-Miyaura coupling-cyclization cascades have also been successfully developed. lookchem.comnih.gov

Furthermore, 3-iodoindoles can be synthesized and then subjected to Suzuki coupling reactions with boronic acids to create 1,2,3-trisubstituted indoles, demonstrating the versatility of this method for building molecular complexity. nih.gov

| Reactants | Catalyst System | Product Type | Key Features |

| Imide-derived enol phosphates and boron nucleophiles | Palladium catalyst | 2-Substituted indoles and indolines | Suzuki-Miyaura coupling followed by 5-endo-trig cyclization. lookchem.comnih.gov |

| o-Haloanilides | Palladium catalyst | 2-Substituted indoles | One-pot Suzuki-Miyaura coupling-cyclization cascade. lookchem.comnih.gov |

| 3-Iodoindoles and boronic acids | Palladium catalyst | 1,2,3-Trisubstituted indoles | Stepwise functionalization of the indole core. nih.gov |

Heck and Stille Coupling Reactions Utilizing Iodo-Indole Substrates

Iodo-indoles are versatile substrates for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions. These methods allow for the introduction of various substituents onto the indole core.

The Heck reaction , which couples an organohalide with an alkene, has been successfully applied to iodo-indole substrates. For instance, aqueous phase Heck coupling of 5-iodo-indole with acrylic acid has been demonstrated using a Pd(OAc)₂ catalyst with a water-soluble phosphine (B1218219) ligand. nih.gov Similarly, 2-iodoindoles can serve as effective substrates for Heck reactions to produce a variety of 2,3-disubstituted indoles. nih.gov These reactions typically proceed with high stereoselectivity, yielding the E-isomer. nih.gov

The Stille coupling , involving the reaction of an organohalide with an organostannane, also provides a reliable route for the functionalization of iodo-indoles. 2-Iodoindoles, which can be prepared from 2-stannylindoles, are suitable partners in Stille couplings for the synthesis of 2,3-disubstituted indoles. nih.gov The reactivity of the iodine at position 3 of the indole nucleus has also been explored in Stille cross-coupling reactions to create a diverse range of molecules. mdpi.comresearchgate.net

| Coupling Reaction | Iodo-Indole Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

| Heck Coupling | 5-Iodo-indole | Acrylic acid | Pd(OAc)₂ / TXPTS | Aqueous conditions | nih.gov |

| Heck Coupling | 2-Iodoindoles | Alkenes | Palladium-based | Synthesis of 2,3-disubstituted indoles | nih.gov |

| Stille Coupling | 2-Iodoindoles | Organostannanes | Palladium-based | Synthesis of 2,3-disubstituted indoles | nih.gov |

| Stille Coupling | 3-Iodo-1H-indole-2-carbonitriles | Organostannanes | Palladium-based | Functionalization at C3-position | mdpi.comresearchgate.net |

Intramolecular Metal-Catalyzed Cyclizations for Polycyclic Indole Construction

Intramolecular cyclizations catalyzed by transition metals provide a powerful strategy for the synthesis of fused polycyclic indole systems. These reactions often proceed with high efficiency and atom economy.

Palladium-catalyzed intramolecular Heck reactions of iodoindole derivatives have been utilized to construct β- and γ-carbolinones. researchgate.net For example, the cyclization of 3-iodo-1H-indole-2-carboxylic acid allyl-amides and 2-iodo-1H-indole-3-carboxylic acid allyl-amides leads to the formation of the corresponding carbolinone skeletons. researchgate.net However, in some cases, protection of the indole nitrogen is necessary to prevent decomposition and loss of the iodine atom. researchgate.net

Gold catalysis has also emerged as a valuable tool for intramolecular reactions. Gold-catalyzed dearomatization reactions of indole derivatives bearing alkyne functionalities can lead to the formation of spiroindolenines and spiroindolines. acs.org These reactions proceed through the activation of the alkyne by a cationic gold(I) catalyst, followed by nucleophilic attack by the indole ring. acs.org

Rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered acetanilides represents another effective method for constructing fused tricyclic indole scaffolds via C–H activation. rsc.org This approach offers mild reaction conditions and tolerance to a variety of functional groups. rsc.org

Rhodium-Catalyzed C-H Activation and Annulation Approaches

Rhodium catalysis has become a prominent tool for the synthesis of indoles through C–H activation, a strategy that avoids the need for pre-functionalized starting materials. thieme-connect.com

Rhodium(III)-catalyzed C–H activation/cyclization of 2-acetyl-1-arylhydrazines with alkynes provides a mild and efficient route to indoles. acs.org In this process, the hydrazine (B178648) moiety acts as an internal oxidant. acs.org For unsymmetrical alkynes, the reaction exhibits complete regioselectivity, with the phenyl substituent consistently appearing at the C2 position of the indole product. acs.org

Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-phenyl-1H-indoles with alkenes or alkynes can be achieved using air as the sole oxidant, facilitated by a quaternary ammonium (B1175870) salt. nih.gov This method allows for the assembly of valuable polycyclic indole structures like 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.gov The reaction proceeds through a five-membered rhodacycle intermediate formed via ortho-C-H activation. nih.gov

The development of rhodium-catalyzed atroposelective C-H activation of anilines has enabled the synthesis of axially chiral indoles with high regio- and enantioselectivity. nih.gov

Copper-Catalyzed Methodologies for Indole Synthesis

Copper-catalyzed reactions offer a more cost-effective alternative to palladium and rhodium for indole synthesis. nih.govbohrium.com These methods have been developed for a variety of indole-forming transformations.

One approach involves the copper-catalyzed intramolecular oxidative amination of N-aryl and N-sulfonyl 2-vinylanilines, using oxygen as the terminal oxidant and TEMPO as a co-catalyst. nih.gov This method can also be performed as a one-pot reaction, starting with a Chan-Lam coupling of a 2-vinylaniline (B1311222) with an arylboronic acid, followed by the oxidative amination. nih.gov

Copper-catalyzed tandem reactions of aryl iodides and 3-aminocinnamic esters have been shown to produce highly functionalized indoles. gaylordchemical.com This modular assembly involves an Ullmann-type coupling followed by a cross-dehydrogenative coupling. gaylordchemical.com Optimization studies have identified CuI as an effective copper source for this transformation. gaylordchemical.com

Furthermore, copper-catalyzed annulations have been extensively explored for indole construction from various nitrogen-containing substrates, including anilines and o-alkynylanilines, highlighting the versatility of copper in indole synthesis. bohrium.comresearchgate.net For instance, a copper-catalyzed three-step cascade reaction starting from bromobenzaldehydes provides an efficient route to indole-2-carboxylic esters. acs.org

| Catalyst | Methodology | Substrates | Key Features | Reference |

| Copper | Intramolecular Oxidative Amination | N-aryl/N-sulfonyl 2-vinylanilines | O₂ as oxidant, TEMPO co-catalyst | nih.gov |

| Copper | Tandem Ullmann/Cross-Dehydrogenative Coupling | Aryl iodides, 3-aminocinnamic esters | Modular assembly of functionalized indoles | gaylordchemical.com |

| Copper | Three-Step Cascade | Bromobenzaldehydes | Synthesis of indole-2-carboxylic esters | acs.org |

| Copper | Annulation | Anilines, o-alkynylanilines | Versatile indole construction | bohrium.comresearchgate.net |

Applications of Other Transition Metals (e.g., Iridium, Ruthenium, Gold) in Indole Formation

Besides palladium, rhodium, and copper, other transition metals like iridium, ruthenium, and gold have also been successfully employed in the synthesis of indoles and their derivatives.

Iridium catalysis has been utilized for the synthesis of tetrahydro-1H-indoles from secondary alcohols and 2-aminocyclohexanol (B3021766) through an acceptorless dehydrogenative condensation. mdpi.comdoaj.org These tetrahydroindoles can subsequently be dehydrogenated to the corresponding indoles. doaj.org Iridium has also been shown to catalyze the N-H insertion of amines in a cascade reaction between naphthylamines and α-diazocarbonyl compounds to form functionalized indoles. acs.org

Ruthenium -catalyzed reactions provide another avenue for indole synthesis. For example, the intermolecular annulation of N-aryl-2-aminopyridines and sulfoxonium ylides, catalyzed by [Ru(p-cymene)Cl₂]₂, offers a simple and efficient route to a variety of indoles. rsc.org Ruthenium catalysts can also mediate the redox-neutral C–H activation of arenes with a pyrazolidin-3-one (B1205042) directing group, enabling annulation with a broad range of alkynes to form indoles. pkusz.edu.cn Additionally, ruthenium-catalyzed cycloisomerization of 2-alkynylanilides can lead to 3-substituted indoles via a 1,2-carbon migration. acs.org

Gold catalysis is particularly effective for the cyclization of 2-alkynylanilines to form indoles under mild conditions. organic-chemistry.orgbeilstein-journals.org This method is tolerant of various functional groups and can be performed in environmentally friendly solvents like ethanol. organic-chemistry.org Gold catalysts can also facilitate tandem reactions, such as the cyclization of 2-alkynylanilines followed by a direct C3-selective alkynylation, to afford 2-substituted-3-alkynylindoles in a one-pot procedure. beilstein-journals.org Furthermore, gold-catalyzed "back-to-front" synthesis, involving the benzannulation of alkyne-tethered pyrroles, has been developed for the regioselective synthesis of 4-silyloxyindoles. nih.gov

Metal-Free and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. openmedicinalchemistryjournal.comresearchgate.net This includes metal-free reactions and the use of green solvents and energy sources.

Metal-free approaches for indole synthesis often rely on the use of strong acids or bases, or on photochemical methods. For instance, the synthesis of bis(indolyl)methanes can be achieved through the condensation of an aldehyde with indole, a reaction that can be catalyzed by Brønsted acids. beilstein-journals.org Efforts to make this and other indole syntheses greener include the use of water as a solvent, ionic liquids, deep eutectic solvents, and bio-based solvents. openmedicinalchemistryjournal.comnumberanalytics.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. numberanalytics.comtandfonline.com The Fischer indole synthesis, a classic method for indole formation, has been successfully adapted to microwave conditions. researchgate.net

Solvent-free reactions represent another important green chemistry approach. The reaction of various substituted benzaldehydes and indoles under visible light irradiation without any catalyst or solvent has been shown to produce indole derivatives in high yields. openmedicinalchemistryjournal.com The use of recyclable catalysts, such as nanometal oxides like TiO₂, also contributes to the greening of indole synthesis. beilstein-journals.org

Regioselective Synthesis and Control of Isomeric Purity

The control of regioselectivity is a critical aspect of indole synthesis, particularly when targeting specific substitution patterns. The indole nucleus has multiple reactive positions, and directing the incoming substituent to the desired location can be challenging.

For the synthesis of 6-substituted indoles, one strategy involves constructing the indole ring from a pre-functionalized aniline derivative. core.ac.uktandfonline.com For example, the Larock heteroannulation reaction between a 2-iodoaniline and a diaryl acetylene (B1199291) can be used to prepare 6-substituted-2,3-diarylindoles. tandfonline.com

Direct C-H functionalization of the indole core offers a more atom-economical approach. However, electrophilic aromatic substitution typically occurs at the C3, C2, or N1 positions. rsc.org To achieve C6-functionalization, directing groups can be installed on the indole nitrogen. For instance, a large directing group at the N1 position can sterically hinder the ortho positions (C2 and C7) and favor meta-selective (C6) functionalization. rsc.org Examples include iridium-catalyzed C6-borylation using a TIPS directing group and copper oxide-catalyzed C6-arylation with a TBPO directing group. rsc.org

Another strategy for achieving regioselectivity involves the use of indole precursors that can be selectively functionalized. For example, tetrahydroindol-4(5H)-ones can be prepared and then regioselectively alkylated at the C5 or C7 positions before being oxidized to the corresponding substituted indoles. core.ac.uk

Control of isomeric purity is also crucial, especially when synthesizing chiral indoles. Rhodium-catalyzed atroposelective C-H activation has been developed for the synthesis of indoles with high enantioselectivity, providing access to axially chiral molecules. nih.gov

Chemical Reactivity and Transformations of 6 Iodo 2 Phenyl 1h Indole Scaffolds

Halogen Reactivity: Iodo Group Functionalization at the C6 Position

The iodine atom at the C6 position is a highly versatile handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

The C-I bond at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are fundamental in the synthesis of complex indole (B1671886) derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the iodoindole with boronic acids or their esters. For instance, the reaction of 6-iodo-2-phenyl-1H-indole with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ affords 6-aryl-2-phenyl-1H-indoles. These reactions are often carried out in solvent mixtures like toluene/ethanol/water.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C6 position of the indole and a terminal alkyne. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting 6-alkynyl-2-phenyl-1H-indoles are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to 6-amino-2-phenyl-1H-indole derivatives. The coupling of this compound with various amines is achieved using a palladium catalyst and a suitable ligand.

Ullmann Condensation: This copper-catalyzed reaction is employed for the formation of C-O and C-N bonds. For example, the coupling of this compound with phenols or amines in the presence of a copper catalyst can yield 6-aryloxy or 6-arylamino-2-phenyl-1H-indoles.

Representative Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst/Reagents | Product |

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-2-phenyl-1H-indole |

| Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl-2-phenyl-1H-indole |

| Amine | Pd catalyst, ligand | 6-Amino-2-phenyl-1H-indole |

| Phenol | Cu catalyst | 6-Aryloxy-2-phenyl-1H-indole |

While less common than cross-coupling reactions, nucleophilic aromatic substitution (SNAr) can be employed under specific conditions to replace the iodo group. More frequently, the iodo group is converted into other functionalities that can then undergo nucleophilic attack. For example, conversion to a boronic ester via a Miyaura borylation allows for subsequent Suzuki coupling.

Indole Ring Reactivity: Electrophilic and Nucleophilic Processes

The indole ring itself is a rich platform for further functionalization, with the N1 and C3 positions being particularly reactive.

The nitrogen atom of the indole ring can be readily functionalized through various reactions.

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). This reaction proceeds through the deprotonation of the N-H bond, followed by nucleophilic attack on the alkyl halide.

N-Arylation: Arylation of the indole nitrogen can be achieved through copper or palladium-catalyzed cross-coupling reactions with aryl halides.

N-Acylation: The introduction of an acyl group at the N1 position can be accomplished using acyl chlorides or anhydrides.

Representative N1-Functionalization Reactions

| Reagent | Reaction Type | Product |

| Alkyl halide, NaH | N-Alkylation | 1-Alkyl-6-iodo-2-phenyl-1H-indole |

| Aryl halide, Cu or Pd catalyst | N-Arylation | 1-Aryl-6-iodo-2-phenyl-1H-indole |

| Acyl chloride | N-Acylation | 1-Acyl-6-iodo-2-phenyl-1H-indole |

The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic attack.

Electrophilic Substitution: Common electrophilic substitution reactions at the C3 position include:

Vilsmeier-Haack Reaction: Formylation at the C3 position can be achieved using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield this compound-3-carbaldehyde.

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position.

Friedel-Crafts Acylation: Acylation at C3 can be performed using an acyl chloride and a Lewis acid catalyst.

The 2-phenyl group can also be a site for further modification, typically through electrophilic aromatic substitution reactions. The directing effects of the indole ring will influence the position of substitution on the phenyl ring. Common reactions include nitration, halogenation, and sulfonation, which typically occur at the ortho- and para-positions of the phenyl ring relative to the point of attachment to the indole core.

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus of this compound is susceptible to both oxidative and reductive transformations, which can alter the electronic properties and structure of the molecule.

Oxidative Transformations: The oxidation of the indole ring can lead to several products, depending on the reagents and reaction conditions. A notable transformation is the oxidative cleavage of the C2-C3 double bond. For instance, iodine-promoted oxidation of 2-phenylindoles can lead to the formation of amides through a selective cleavage of the C-H and C=C bonds. This process is believed to proceed through the formation of a 3-iodo-2-phenyl-1H-indole intermediate. Mechanistic studies suggest that molecular oxygen is activated, forming superoxide (B77818) radicals that are key to the subsequent oxidative ring-opening and intermolecular cyclization, yielding a broad range of quinazolin-4(3H)-ones and tryptanthrins under mild conditions.

Another approach involves the use of I2/DMSO systems, which can oxidize indoles to isatins (indole-2,3-diones). This transformation is a key step in the synthesis of various heterocyclic compounds. The I2/DMSO system facilitates the oxidation of the indole in a two-step process, where the indole is first oxidized to isatin, which can then react further.

Reductive Transformations: The reduction of the this compound scaffold can proceed in several ways. The indole ring itself can be reduced to an indoline (B122111) (2,3-dihydroindole) system. For example, 2-phenylindole (B188600) can be reduced to 2-phenylindoline (B1614884) using sodium cyanoborohydride in acetic acid. nih.gov This transformation is significant as it allows for the evaluation of the role of the indole's aromaticity in its biological activity. nih.gov

Furthermore, the iodo-substituent can be selectively removed through reductive dehalogenation. This can be achieved through catalytic hydrogenation. The ability to selectively remove the iodine atom provides a route to synthesize the parent 2-phenyl-1H-indole or to introduce other functionalities at that position after performing reactions at other sites. Zinc powder in an acidic or basic medium has also been employed for the reductive dehalogenation of halo-indoles, offering a facile method for selective dehalogenation. researchgate.net

| Transformation Type | Reagent(s) | Product Type | Ref. |

| Oxidative Cleavage | I2, O2 | Quinazolin-4(3H)-ones, Tryptanthrins | |

| Oxidation | I2/DMSO | Isatins | |

| Indole Reduction | NaBH3CN, Acetic Acid | Indolines | nih.gov |

| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., Pd/C, H2) | De-iodinated Indoles | |

| Reductive Dehalogenation | Zinc Powder | De-iodinated Indoles | researchgate.net |

Multi-component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold is a valuable participant in such reactions, primarily due to the reactivity of the C-I bond in palladium-catalyzed processes.

One prominent example is the palladium-catalyzed MCR involving an ortho-haloaniline (like a precursor to this compound), a terminal alkyne, and an isocyanide. This leads to the formation of 2-aryl-2-imidazolines. acs.org Although this example uses an iodoaniline, the principle can be extended to the iodo-indole scaffold for further diversification.

A consecutive four-component synthesis of trisubstituted 3-iodoindoles has been developed starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.org This one-pot sequence involves a copper-free alkynylation, a base-catalyzed cyclization to form the indole, electrophilic iodination, and finally, alkylation of the indole nitrogen. beilstein-journals.org This highlights the potential to construct the this compound core and further functionalize it in a single, efficient process.

Furthermore, 2-phenylindoles can participate in MCRs with reagents like paraformaldehyde and 1,3-diaryl-5-pyrazolones, often in environmentally benign solvents, to create complex heterocyclic systems. smolecule.com The presence of the iodo group on the 6-position of the 2-phenylindole would likely remain intact under these conditions, providing a handle for subsequent modifications.

The general scheme for a palladium-catalyzed MCR to synthesize the indole core, which can be adapted for this compound, involves the reaction of a 2-iodoaniline (B362364) with a terminal alkyne. This Sonogashira-type coupling followed by a base-assisted cycloaddition is a powerful one-pot, two-step method for generating a library of substituted 2-arylindoles. nih.govnih.gov

| MCR Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Ref. |

| Alkynylation/Cyclization/Iodination/Alkylation | o-haloaniline, terminal alkyne, NIS, alkyl halide | Pd-catalyst (for alkynylation), KOt-Bu | 1,2,3-Trisubstituted 3-iodoindoles | beilstein-journals.org |

| Imidazoline Synthesis | Aryl halide, ethylenediamine, isocyanide | PdCl2/dppp, Cs2CO3 | 2-Aryl-2-imidazolines | acs.org |

| Heterocycle Synthesis | 2-phenylindole, paraformaldehyde, pyrazolone | Solvent-free or glycerol | Complex pyrazolone-indole adducts | smolecule.com |

| One-pot Indole Synthesis | 2-iodoaniline, terminal alkyne | PdCl2(PPh3)2, CuI, base | 2-Arylindoles | nih.govnih.gov |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing reaction conditions and designing new synthetic routes.

Catalytic Cycles in Palladium-Catalyzed Reactions: The C-I bond in this compound is highly reactive towards palladium catalysts, making it a key player in cross-coupling reactions. The generally accepted catalytic cycle for reactions like the Suzuki or Sonogashira coupling involves several key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the iodo-indole to form a Pd(II) intermediate.

Transmetalation: The organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C coupled product.

In some cases, the order of these steps can be switched, particularly when using electron-poor palladium complexes, where transmetalation may precede oxidative addition. sorbonne-universite.fr

Vinylidene and Vinyl Gold Intermediates: In gold-catalyzed reactions, particularly the cycloisomerization of precursors to indoles, different intermediates are proposed. For instance, in the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, the mechanism is thought to involve the activation of the alkyne by the gold catalyst. thieme-connect.comtandfonline.comresearchgate.net This triggers an intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto the activated alkyne, leading to the formation of a vinyl gold intermediate . thieme-connect.comtandfonline.comresearchgate.net This intermediate can then undergo further reactions, such as iododeauration with N-iodosuccinimide (NIS), to yield functionalized indoline products. thieme-connect.comtandfonline.comresearchgate.net

Aza-Michael Adducts: The indole nitrogen can act as a nucleophile in aza-Michael additions to electron-deficient alkenes. tandfonline.comresearchgate.net This reaction can be catalyzed by a base, such as potassium hydroxide, and typically occurs at the N1-position of the indole. tandfonline.comresearchgate.net The resulting aza-Michael adducts are intermediates that can be isolated or can participate in subsequent intramolecular reactions. For example, a domino aza-Michael-SNAr-heteroaromatization sequence can be used to synthesize 1-alkyl-1H-indole-3-carboxylic esters, where the initial aza-Michael addition is the key C-N bond-forming step. nih.gov While not directly involving this compound, this mechanistic pathway is highly relevant for its N-functionalization.

Cycloisomerization Pathways: Cycloisomerization reactions are powerful methods for constructing the indole core from acyclic precursors. Gold and iodine have emerged as effective catalysts for these transformations.

Gold-Catalyzed Cycloisomerization: As mentioned, gold(I) catalysts can activate alkyne moieties in ortho-alkynyl aniline derivatives, leading to intramolecular cyclization. thieme-connect.comtandfonline.comresearchgate.net The reaction of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with a gold(I) catalyst and NIS can be tailored to produce either (E)-2-(iodomethylene)indolin-3-ols or, through a subsequent rearrangement, 1H-indole-2-carbaldehydes. thieme-connect.comtandfonline.comresearchgate.net

Iodine-Mediated Cycloisomerization: Molecular iodine itself can catalyze the cycloisomerization of suitable precursors. For example, the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines with iodine is an efficient method for preparing 3-iodoindoles. nih.gov This reaction proceeds via an iodonium (B1229267) ion intermediate which is then attacked by the alkyne, followed by cleavage of one of the N-alkyl groups to afford the aromatized indole ring. nih.gov

Rearrangement Pathways: During these cyclization reactions, various rearrangements can occur. In the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, the initially formed (E)-2-(iodomethylene)indolin-3-ol adduct can undergo a 1,3-allylic alcohol isomerization to furnish a vinyl iodide intermediate, which then leads to the final 1H-indole-2-carbaldehyde product. tandfonline.comresearchgate.net

In other systems, such as the gold-catalyzed cyclization of ynamides where the nitrogen is substituted with a sulfonyl group, an intramolecular migration of the sulfonyl group from the nitrogen to the C3-position of the developing indole ring has been observed. These studies highlight the complex and tunable reaction pathways available for indole synthesis and functionalization, which are applicable to the this compound system.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Iodo-2-phenyl-1H-indole in solution. Through ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the ten unique protons in the molecule. The N-H proton of the indole (B1671886) ring is anticipated to appear as a broad singlet in the downfield region (typically δ 8.0-11.0 ppm), with its exact chemical shift being solvent-dependent. The protons of the phenyl group at the C2 position will likely resonate in the aromatic region (δ 7.2-7.8 ppm). The protons on the indole core (H3, H4, H5, and H7) will also appear in the aromatic region, with their multiplicity and coupling constants providing key information about their connectivity. The iodine atom at C6 will influence the chemical shifts of adjacent protons, particularly H5 and H7, due to its electronic effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the 14 carbon atoms of the molecule. The presence of the electron-withdrawing iodine atom is expected to cause a significant downfield shift for the C6 carbon to which it is attached. The carbons of the phenyl ring and the indole core will resonate in the typical aromatic region (δ 100-140 ppm). The specific chemical shifts provide a detailed map of the electronic environment throughout the molecule.

Predicted NMR Data for this compound:

The following table presents predicted chemical shifts based on analogous structures. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-H | 8.5 - 9.5 | br s | - |

| H-7 | 7.8 - 8.0 | d | J ≈ 1.5 |

| Phenyl-H (ortho) | 7.6 - 7.8 | m | - |

| H-4 | 7.5 - 7.6 | d | J ≈ 8.5 |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - |

| H-5 | 7.2 - 7.3 | dd | J ≈ 8.5, 1.5 |

| H-3 | 6.7 - 6.8 | d | J ≈ 2.0 |

| ¹³C NMR | Predicted δ (ppm) |

| C-2 | 138 - 140 |

| C-7a | 136 - 137 |

| Phenyl C-ipso | 131 - 132 |

| C-3a | 129 - 130 |

| Phenyl C-H | 125 - 129 |

| C-4 | 123 - 124 |

| C-5 | 121 - 122 |

| C-7 | 115 - 116 |

| C-3 | 100 - 102 |

| C-6 | 85 - 90 |

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₄H₁₀IN. The molecular weight of this compound is 319.14 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 319.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for indole derivatives involve the cleavage of bonds within the indole ring system and the loss of substituents. For this compound, characteristic fragmentation would likely include:

Loss of Iodine: A significant fragment would be observed at m/z 192, corresponding to the loss of the iodine atom ([M-I]⁺).

Loss of HCN: A common fragmentation for indoles is the loss of hydrogen cyanide, which would lead to a fragment at m/z 165 from the [M-I]⁺ ion.

Phenyl Group Fragments: Fragments corresponding to the phenyl group (e.g., C₆H₅⁺ at m/z 77) may also be present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.

The most distinct peak would be the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations from both the indole and phenyl rings are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of sharp peaks in the 1450-1620 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

The following table presents expected absorption ranges based on known functional group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong |

| C-N | Stretch | 1300 - 1350 | Medium |

| Aromatic C-H | Out-of-plane bend | 700 - 900 | Strong |

| C-I | Stretch | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The analysis would reveal the planarity of the indole ring system and the dihedral angle between the indole core and the C2-phenyl substituent. In the solid state, molecules of this compound are expected to pack in a specific arrangement stabilized by various intermolecular interactions. Key interactions would likely include:

N-H···π Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the π-system of an adjacent phenyl or indole ring.

π–π Stacking: The planar aromatic rings (both indole and phenyl) can engage in π–π stacking interactions, contributing significantly to the stability of the crystal lattice.

Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, interacting with electron-rich atoms (like nitrogen) on neighboring molecules.

C-I···π Interactions: The iodine atom may also interact with the π-electron cloud of an adjacent aromatic ring.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its isolation from reaction mixtures. A reversed-phase HPLC method would be most suitable for this non-polar compound.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. Detection is typically performed using a UV detector, as the extensive conjugation in the molecule results in strong UV absorbance. By analyzing the chromatogram, the presence of impurities can be detected, and the purity of the sample can be quantified by comparing the area of the main peak to the total area of all peaks. The retention time under specific conditions serves as a characteristic identifier for the compound. This method is also scalable for preparative chromatography to obtain highly pure samples for further analysis.

Computational and Theoretical Studies of 6 Iodo 2 Phenyl 1h Indole

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental in determining the geometric and electronic properties of a molecule in its ground state. These calculations provide insights into the molecule's stability and preferred structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately determine the optimized geometry of 6-Iodo-2-phenyl-1H-indole. researchgate.net These calculations yield important data such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The substitution of an iodine atom at the 6-position and a phenyl group at the 2-position of the indole (B1671886) ring is expected to influence the electron density distribution and geometry of the parent indole structure. chemrxiv.org DFT provides a balance between computational cost and accuracy, making it a valuable tool for studying relatively large organic molecules. rsc.orgnih.gov

| Parameter | Calculated Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| N-H Bond Length | ~1.01 Å |

| C2-C(phenyl) Bond Length | ~1.49 Å |

| Indole Ring Planarity | Near planar |

Illustrative DFT-calculated geometric parameters for this compound. These values are estimates based on typical bond lengths and the expected geometry of similar substituted indoles.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate descriptions of the electronic structure and energetics of molecules. For this compound, ab initio calculations can be used to obtain precise values for the total energy, ionization potential, and electron affinity. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking the results of less computationally expensive methods and for obtaining highly reliable energetic data. researchgate.net

Molecular Modeling and Conformational Analysis

| Conformation | Dihedral Angle (Indole-Phenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | Higher |

| Twisted | ~30-40° | Lower (More Stable) |

| Perpendicular | 90° | Higher |

Illustrative conformational analysis data for this compound, showing the expected relative energies for different orientations of the phenyl ring.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Computational methods provide valuable descriptors that can predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from both the indole and phenyl rings. The presence of the iodine atom, an electron-withdrawing group, can also influence the energies of these orbitals. rsc.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 |

| LUMO | ~ -1.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Illustrative FMO energy values for this compound, estimated based on calculations for similar aromatic and heterocyclic compounds.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. walisongo.ac.id These maps are useful for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the nitrogen atom of the indole ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack. The hydrogen atom attached to the nitrogen will be a region of positive potential. The iodine atom, being electronegative, will also influence the charge distribution, potentially creating a region of positive potential on the side opposite to the C-I bond (a "sigma-hole"). researchgate.net

Charge transfer analysis, based on methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom and describe the charge transfer interactions within the molecule. pku.edu.cn This analysis can reveal the extent of electron donation or withdrawal by the iodo and phenyl substituents and their impact on the reactivity of the indole ring system. nih.govosti.gov

| Atom | Calculated Partial Charge (e) |

|---|---|

| N1 (Indole) | ~ -0.4 |

| H1 (on N) | ~ +0.3 |

| I6 | ~ -0.1 |

| C6 (attached to I) | ~ +0.1 |

Illustrative calculated partial atomic charges for key atoms in this compound. These values are estimates based on the expected electronegativities and resonance effects.

Excited State Dynamics and Photophysical Property Prediction

The photophysical behavior of this compound is primarily dictated by the electronic properties of the indole chromophore, which are significantly modulated by the substituents at the C2 and C6 positions. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the excited-state dynamics and spectral properties of such molecules. chemrxiv.orgnih.gov These approaches allow for the calculation of key parameters that govern light absorption and emission processes. chemrxiv.orgmdpi.com

The indole nucleus possesses low-lying singlet excited states, conventionally labeled as ¹Lₐ and ¹Lₑ, which are π-π* in nature. chemrxiv.org The relative ordering and energy of these states are highly sensitive to substitution. nih.govresearchgate.net For this compound, the phenyl group at the C2 position extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent indole. nih.gov This shift arises from a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Concurrently, the iodine atom at the C6 position influences the electronic structure through inductive and resonance effects and, more critically, introduces spin-orbit coupling. This "heavy-atom effect" can significantly enhance the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), potentially leading to observable phosphorescence, even at room temperature, and a decrease in fluorescence quantum yield. nih.gov

TD-DFT calculations are employed to model the vertical excitation energies, which correspond to the absorption maxima (λₘₐₓ), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net By optimizing the geometry of the first excited state, emission energies (fluorescence) can also be predicted. chemrxiv.org These computational studies provide a detailed picture of the electronic transitions and help rationalize the observed spectral properties. nih.gov

| Property | Predicted Value | Method | Description |

| HOMO-LUMO Gap | ~4.5 - 5.0 eV | DFT (B3LYP/6-311+G(d,p)) | Predicts the energy for the fundamental electronic excitation. The extended conjugation from the phenyl group typically lowers this value relative to unsubstituted indole. |

| S₀ → S₁ Absorption (λₘₐₓ) | ~300 - 320 nm | TD-DFT (B3LYP/6-311+G(d,p)) | Corresponds to the lowest energy electronic transition, likely of ¹Lₐ character, red-shifted due to the 2-phenyl substituent. |

| Oscillator Strength (f) | > 0.1 | TD-DFT | Indicates a strongly allowed π-π* transition, characteristic of the indole chromophore. |

| S₁ → T₁ ISC Rate | Enhanced | Conceptual | The iodine atom's heavy-atom effect increases spin-orbit coupling, facilitating non-radiative transition to the triplet state. |

| Fluorescence Emission (λₑₘ) | ~370 - 390 nm | TD-DFT (S₁ optimized geometry) | Represents the energy released upon radiative decay from the relaxed S₁ state back to the ground state. |

| Phosphorescence Emission (λₑₘ) | ~480 - 510 nm | TD-DFT (T₁ optimized geometry) | Represents radiative decay from the T₁ state; this pathway is made more probable by the presence of iodine. |

Note: The values in this table are illustrative predictions based on computational studies of similarly substituted indole derivatives and established theoretical principles. Specific experimental or higher-level computational data for this compound may vary.

Theoretical Mechanistic Elucidations for Reaction Pathways and Selectivity

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.net The calculated activation energies (the energy difference between the reactant and the transition state) can predict the feasibility of a reaction pathway and explain observed regioselectivity. bhu.ac.in

The reactivity of the indole ring is characterized by its π-excessive nature, making it highly susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack. bhu.ac.injocpr.com For this compound, theoretical studies would focus on how the substituents modulate this inherent reactivity. The C2-phenyl group provides steric hindrance at the C3 position, which could influence the approach of bulky electrophiles. The iodine atom at C6 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack through its electron-withdrawing inductive effect, reinforcing the preference for substitution on the pyrrole (B145914) ring.

Furthermore, the C6-iodo bond itself represents a reactive site. Theoretical studies can elucidate the mechanisms of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are common for aryl halides. mdpi.com Computational modeling of these catalytic cycles would involve calculating the energies of key steps such as oxidative addition, transmetalation, and reductive elimination. These calculations can help predict optimal reaction conditions and explain the formation of specific products. For instance, the oxidative addition of a palladium(0) complex to the C-I bond is a critical step, and its energy barrier can be computationally determined. acs.org

| Reaction Type | Key Computational Insight | Theoretical Method | Predicted Outcome for this compound |

| Electrophilic Substitution (e.g., Vilsmeier-Haack) | Calculation of activation barriers for attack at C3 vs. other positions. | DFT (Transition State Search) | The C3 position is predicted to be the most reactive site, though the reaction rate might be modulated by the C2-phenyl group's steric bulk. |

| Suzuki Cross-Coupling | Modeling the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | DFT | The C-I bond at the C6 position is a prime site for C-C bond formation, with calculations indicating a favorable energy profile for the oxidative addition step. |

| N-Alkylation | Comparison of N-deprotonation energy and subsequent nucleophilic attack pathway. | DFT | The N-H proton is the most acidic site, and its deprotonation followed by reaction with an electrophile is the predicted pathway for N-functionalization. |

| Lithiation | Calculation of relative acidities of C-H protons to predict sites of metallation. | DFT | After N-protection, lithiation is predicted to occur preferentially at the C7 position, influenced by the directing effect of the iodine atom. |

Note: This table presents a conceptual framework for the theoretical elucidation of reaction pathways. The outcomes are based on established principles of indole reactivity and computational modeling of similar systems.

In Silico Studies of Molecular Interactions and Binding Modes (Conceptual Frameworks)

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are fundamental in predicting and analyzing how a molecule like this compound might interact with biological targets, typically proteins like enzymes or receptors. espublisher.comnih.gov These computational methods provide a conceptual framework for understanding the structural basis of molecular recognition and for guiding the design of new therapeutic agents. ijpsjournal.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. jocpr.com The 2-phenyl-1H-indole scaffold is a common motif in medicinal chemistry, known to interact with various targets, including kinases and hormone receptors. omicsonline.org For this compound, a docking study would assess the contributions of its distinct structural features to binding:

Indole N-H: Acts as a crucial hydrogen bond donor.

Aromatic Rings (Indole and Phenyl): Participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Iodine Atom: Can form halogen bonds—a specific type of non-covalent interaction where the electropositive region (σ-hole) on the iodine interacts with a nucleophilic atom (like a backbone carbonyl oxygen) in the protein.

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted binding pose and the dynamic behavior of the ligand-protein complex over time. frontiersin.org MD simulations provide a more realistic model by incorporating solvent effects and protein flexibility, offering insights into the conformational changes that may occur upon ligand binding. nih.govnih.gov The analysis of MD trajectories can reveal the persistence of key interactions (like hydrogen bonds) and calculate binding free energies using methods such as MM/PBSA, providing a more rigorous estimation of binding affinity. mdpi.com

| Interaction Type | Potential Interacting Residues in a Kinase Hinge Region | In Silico Method | Significance for Binding |

| Hydrogen Bonding | Backbone N-H or C=O of residues like Cysteine, Methionine. | Docking, MD Simulation | The indole N-H group often acts as a hydrogen bond donor, anchoring the ligand in the ATP-binding site. |

| π-π Stacking / T-stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp). | Docking, MD Simulation | The planar indole and phenyl rings can stack with aromatic side chains, contributing significantly to binding affinity. |

| Hydrophobic Interactions | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala). | Docking, MD Simulation | The nonpolar phenyl and indole rings fit into hydrophobic pockets, displacing water and increasing binding entropy. nih.gov |

| Halogen Bonding | Backbone C=O of Leucine, Glycine; Side chain of Aspartate, Glutamate. | Docking, MD Simulation | The iodine atom at C6 can form a directional halogen bond with an electron-rich atom, providing additional affinity and selectivity. |

Note: This table provides a conceptual framework for the types of molecular interactions this compound could form within a hypothetical protein binding site. The specific residues are illustrative examples commonly found in kinase active sites.

Advanced Applications of 6 Iodo 2 Phenyl 1h Indole and Its Derivatives in Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The presence of an iodine atom at the 6-position of the 2-phenyl-1H-indole scaffold renders it an exceptionally versatile building block for the construction of complex organic molecules. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of various substituents at the 6-position, thereby enabling the synthesis of a diverse library of derivatives.

Key cross-coupling reactions applicable to 6-iodo-2-phenyl-1H-indole include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to yield 6-alkynyl-2-phenyl-1H-indole derivatives, which are valuable precursors for more complex structures. nih.gov

Heck-Mizoroki Reaction: Reaction with alkenes to form 6-alkenyl-2-phenyl-1H-indoles.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, leading to the synthesis of 6-amino-2-phenyl-1H-indole derivatives.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.

These transformations are instrumental in the synthesis of polysubstituted indoles, which are core structures in many biologically active natural products and pharmaceutical agents. researchgate.netmdpi.com The 2-phenylindole (B188600) moiety itself is a recognized "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets. rsc.org The functionalization at the 6-position via the iodo-group allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

The resulting derivatives can serve as key intermediates in the total synthesis of complex natural products or in the generation of novel molecular architectures with potential therapeutic applications. The ability to systematically modify the 6-position of the 2-phenylindole core makes this compound a valuable tool for creating molecular diversity.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Functional Group at C6 |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Alkyl (R) |

| Sonogashira | R-C≡CH | Alkynyl (-C≡C-R) |

| Heck-Mizoroki | R-CH=CH₂ | Alkenyl (-CH=CH-R) |

| Buchwald-Hartwig | R₂NH | Amino (-NR₂) |

| Stille | R-Sn(Bu)₃ | Aryl, Alkyl (R) |

Contributions to Advanced Materials Science and Optoelectronic Systems

The 2-phenylindole scaffold is known to be a component in the synthesis of organic materials with interesting photophysical properties, such as fluorescent dyes and conducting polymers. omicsonline.org These properties arise from the extended π-conjugated system of the indole (B1671886) and phenyl rings. Derivatives of this compound, obtained through the cross-coupling reactions mentioned previously, can be designed to create novel materials for advanced applications in materials science and optoelectronics.

By introducing specific chromophoric or electronically active groups at the 6-position, it is possible to modulate the absorption and emission spectra, as well as the charge transport properties of the resulting molecules. For instance, Sonogashira coupling can be employed to extend the π-conjugation, leading to materials with red-shifted absorption and emission, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The versatility of the this compound scaffold allows for the systematic investigation of structure-property relationships in these materials. By varying the substituent at the 6-position, researchers can fine-tune the optoelectronic properties to meet the specific requirements of a particular device. While direct studies on this compound-based materials are not widely reported, the foundational chemistry strongly suggests their potential in this field.

Applications in Catalysis (e.g., as Ligands or Pre-catalysts)

Indole derivatives can serve as ligands for transition metal catalysts, influencing their reactivity and selectivity. nih.gov The 2-phenyl-1H-indole framework, particularly when functionalized, can be incorporated into the design of novel ligands for a variety of catalytic transformations. The nitrogen atom of the indole ring and potentially other heteroatoms introduced at the 6-position can coordinate to a metal center.

Derivatives of this compound could be transformed into phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) containing ligands. For example, a Buchwald-Hartwig amination could introduce a secondary amine, which could then be further elaborated into a bidentate or tridentate ligand. These ligands could then be complexed with metals like palladium, rhodium, or iridium to generate catalysts for reactions such as cross-coupling, hydrogenation, or C-H activation.

The steric and electronic environment around the metal center can be precisely controlled by modifying the substituents on the 2-phenylindole scaffold. This tunability is crucial for achieving high efficiency and selectivity in catalysis. Although specific examples of catalysts derived from this compound are not prominent in the literature, the principles of ligand design suggest that this compound is a promising precursor for the development of new catalytic systems.

Methodological Development and Innovation in Synthetic Organic Chemistry

The unique reactivity of the carbon-iodine bond in this compound makes it a valuable substrate for the development of new synthetic methodologies. Researchers can use this compound to explore novel transition-metal-catalyzed reactions or to optimize existing protocols. For instance, the development of more efficient and environmentally friendly cross-coupling reactions often relies on challenging substrates to demonstrate the robustness of the new catalytic system.

Furthermore, the presence of both an N-H bond and a C-I bond allows for sequential or one-pot functionalization at different positions of the indole ring. This can lead to the development of elegant and efficient strategies for the synthesis of highly substituted indoles. nih.gov New methods for direct C-H functionalization could also be explored in competition or in concert with the reactivity of the C-I bond, leading to innovative synthetic pathways. The study of the regioselectivity of these reactions on the this compound scaffold can provide valuable insights into the factors that govern these transformations.

Chemical Biology Probes and Scaffold Exploration for Molecular Target Interaction Studies

The 2-phenylindole scaffold is a well-known pharmacophore present in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. omicsonline.org this compound serves as an excellent starting point for the synthesis of chemical biology probes to study the interaction of these molecules with their biological targets.

The iodine atom can be a site for the introduction of reporter groups such as fluorophores, biotin, or photoaffinity labels via cross-coupling reactions. These probes can then be used in a variety of biological assays to visualize the localization of the compound within cells, to identify its binding partners, or to elucidate its mechanism of action.

Moreover, the iodine atom itself can be used as a heavy atom for X-ray crystallography studies of ligand-protein complexes, aiding in the determination of the binding mode of the inhibitor. The ability to systematically introduce modifications at the 6-position also allows for the exploration of the chemical space around the 2-phenylindole core to identify new bioactive compounds.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the systematic modification of a lead compound to understand how changes in its structure affect its biological activity. This compound is an ideal platform for conducting SAR studies on the 2-phenylindole scaffold.

Starting from this compound, a library of derivatives with diverse substituents at the 6-position can be synthesized using the cross-coupling reactions described earlier. The biological activity of these derivatives can then be evaluated, providing valuable information on the steric, electronic, and hydrophobic requirements for optimal interaction with a specific biological target.

For example, if a 2-phenylindole derivative is found to have inhibitory activity against a particular enzyme, SAR studies starting from the 6-iodo analog can help to identify the optimal substituent at this position to enhance potency and selectivity. This systematic approach to molecular design is crucial for the development of new and effective therapeutic agents. While specific SAR studies on this compound derivatives are not extensively reported, the principles of medicinal chemistry strongly support its utility in this context. nih.gov

Table 2: Potential Modifications of this compound for SAR Studies

| Modification at C6 | Potential Impact on Properties | Rationale for Investigation |

| Small alkyl groups | Increase lipophilicity, explore steric limits | Optimize binding in hydrophobic pockets |

| Aryl/Heteroaryl groups | Introduce π-stacking interactions, alter electronics | Enhance binding affinity and selectivity |

| Hydrogen bond donors/acceptors | Form specific interactions with target residues | Improve potency and specificity |

| Polar functional groups | Increase aqueous solubility | Improve pharmacokinetic properties |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

Future synthetic research will likely prioritize the development of more efficient, sustainable, and atom-economical methods for synthesizing 6-iodo-2-phenyl-1H-indole. While traditional methods have been established, there is considerable room for improvement by embracing modern synthetic strategies.

A primary focus will be on the advancement of transition-metal-free reactions. For instance, protocols for the direct C-H bond halogenation of indole (B1671886) derivatives using simple and readily available halide salts as the halogen source are being developed. researchgate.net These methods are attractive due to their mild conditions and the avoidance of toxic and hazardous byproducts. researchgate.net Additionally, green catalysis systems, such as those using oxone-halide, are emerging as effective for various indole oxidations and halogenations, aligning with the principles of green chemistry by preventing waste and utilizing catalysis. springernature.com

Another promising area is the development of one-pot, multicomponent reactions. A consecutive four-component reaction has been reported for generating trisubstituted 3-iodoindoles from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.org Adapting such diversity-oriented syntheses for the specific and efficient production of this compound could significantly streamline its accessibility. Furthermore, exploring photocatalyzed reactions, such as the visible light-photocatalyzed cycloaddition of indole-derived bromides, could open new, environmentally benign pathways to related fused-ring systems. rsc.org

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Transition-Metal-Free C-H Halogenation | High regioselectivity, mild conditions, readily available reagents. researchgate.net | Broadening substrate scope, improving yields, and understanding mechanistic pathways. |

| Green Catalysis (e.g., Oxone-Halide) | Environmentally friendly, low-cost, safe operation. springernature.com | Exploring a wider range of indole oxidations and halogenations, and catalyst optimization. |

| One-Pot Multicomponent Reactions | High efficiency, diversity-oriented, reduced workup steps. beilstein-journals.org | Optimization for specific isomers like this compound, and expansion of component scope. |

| Visible-Light Photocatalysis | Extremely mild conditions, high reaction efficiency, sustainable energy source. rsc.org | Application to direct iodination and functionalization of the indole core. |

Exploration of Unconventional Reactivity Profiles and Stereoselective Transformations

The carbon-iodine bond in this compound is a key functional group that allows for a variety of transformations. While its utility in cross-coupling is known, future research is poised to uncover more unconventional reactivity.

One such area is the exploration of reactivity umpolung, or the reversal of polarity. Gold-catalyzed intramolecular nitrene transfer has been shown to convert an arylalkyne into a gold carbene intermediate that behaves as an electrophilic indole equivalent at the 3-position. nih.gov Investigating similar strategies to render the C6-position of the iodoindole electrophilic could unlock novel synthetic pathways.

The development of stereoselective transformations is another critical frontier. The stereoselective oxidative coupling of amino acids with aldehydes, catalyzed by chiral primary amines, highlights the potential for controlling stereochemistry in reactions involving indole-like structures. acs.org Future work could focus on developing asymmetric catalytic systems that can engage the C-I bond or other positions of the this compound scaffold to produce enantioenriched molecules for applications in medicinal chemistry.

Furthermore, radical-mediated reactions offer a powerful tool for constructing complex molecular architectures. The halogen atom transfer radical cyclization (HATRC) has been successfully used to create spiro-indoles from N-(indolylmethyl)trichloroacetamides. researchgate.net Exploring similar radical cyclizations or intermolecular additions initiated at the C-I bond of this compound could lead to the discovery of novel and complex heterocyclic systems.

Advanced Computational Prediction of Molecular Behavior and Function

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties before synthesis. scienceopen.com For this compound, advanced computational methods can provide deep insights into its behavior and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms and stereoselectivity. acs.org For example, DFT can elucidate the transition states of potential reactions, helping to rationalize observed outcomes and predict the feasibility of new transformations. nih.gov This approach can be used to understand the electronic effects of the iodo and phenyl substituents on the reactivity of the indole ring.

Molecular docking and dynamics simulations are crucial for predicting the biological activity of 2-phenyl indole derivatives, which are known to possess anticancer, antimicrobial, and anti-inflammatory properties. omicsonline.org These computational tools can predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors, thereby prioritizing synthetic efforts towards compounds with higher therapeutic potential. researchgate.net The integration of cheminformatics and bioinformatics can create a more efficient drug discovery process, saving cost, time, and labor. scienceopen.com

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of reactions, prediction of stereoselectivity. acs.orgnih.gov | Understanding reaction pathways, rationalizing product formation, guiding catalyst design. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. omicsonline.orgresearchgate.net | Identification of potential therapeutic targets, prioritizing compounds for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior and stability of ligand-protein complexes. | Understanding the stability of binding interactions over time, predicting conformational changes. |

| Cheminformatics/Bioinformatics | Target prediction, drug-likeness assessment, analysis of structure-activity relationships. scienceopen.com | Accelerating the drug discovery pipeline, identifying potential off-target effects. |